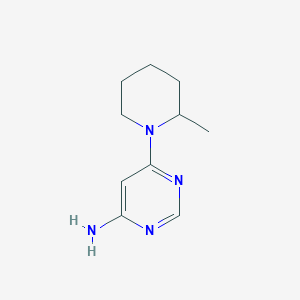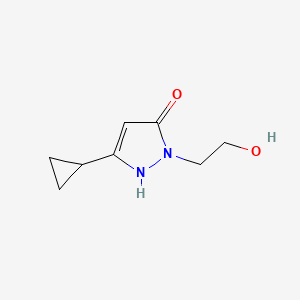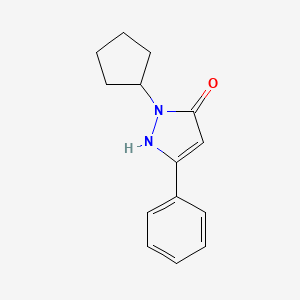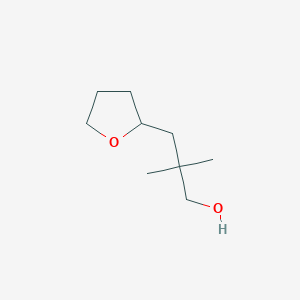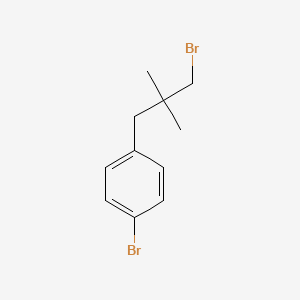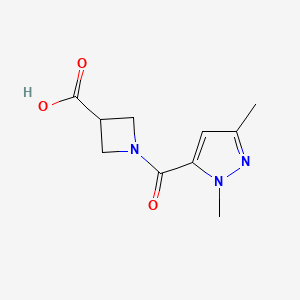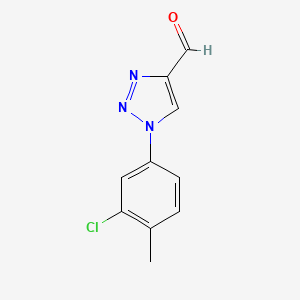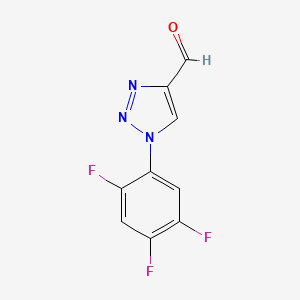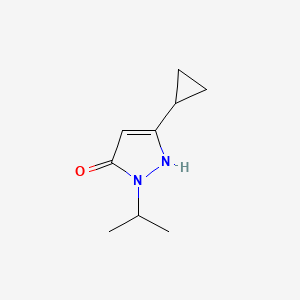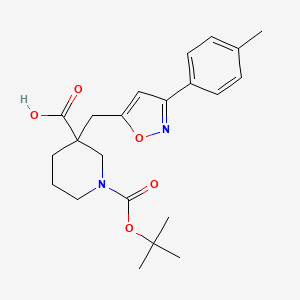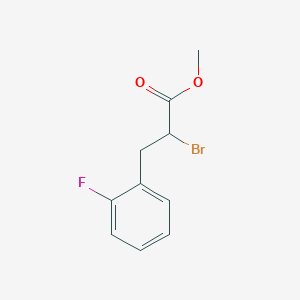
2-ブロモ-3-(2-フルオロフェニル)プロパン酸メチル
概要
説明
“Methyl 2-bromo-3-(2-fluorophenyl)propanoate” is a chemical compound with the empirical formula C10H10BrFO2 and a molecular weight of 261.09 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-3-(2-fluorophenyl)propanoate” can be represented by the SMILES stringO=C(OC)C(Br)CC(C=CC=C1)=C1F . This indicates that the molecule contains a bromine atom attached to a carbon atom, which is also attached to a fluorophenyl group and a methyl ester group . Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-bromo-3-(2-fluorophenyl)propanoate” are not available, similar compounds often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .作用機序
Target of Action
Compounds similar to Methyl 2-bromo-3-(2-fluorophenyl)propanoate often target specific enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The mode of action of such compounds could involve interactions with these targets, leading to changes in cellular processes. For example, the compound might inhibit an enzyme, blocking a specific biochemical pathway .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could disrupt that pathway and have downstream effects on the cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme, it could lead to a buildup of certain metabolites or a deficiency in others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain compounds might be more effective at lower pH levels, or they might be unstable at high temperatures .
実験室実験の利点と制限
Methyl 2-bromo-3-(2-fluorophenyl)propanoate has several advantages for lab experiments. Firstly, it is readily available and easy to synthesize. Secondly, it exhibits potent biological activity at low concentrations, making it a useful tool for studying various cellular processes. However, there are also some limitations associated with the use of this compound in lab experiments. Firstly, it is highly reactive and can undergo various side reactions, leading to the formation of unwanted by-products. Secondly, the mechanism of action of this compound is not fully understood, making it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research on Methyl 2-bromo-3-(2-fluorophenyl)propanoate. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, the potential applications of this compound in various fields such as drug discovery, material science, and organic synthesis need to be explored further. Thirdly, the development of new synthetic methods for the preparation of Methyl 2-bromo-3-(2-fluorophenyl)propanoate and its derivatives is an important area of research. Finally, the in vivo efficacy and toxicity of this compound need to be investigated further to assess its potential as a drug candidate.
Conclusion:
In conclusion, Methyl 2-bromo-3-(2-fluorophenyl)propanoate is a promising compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 2-bromo-3-(2-fluorophenyl)propanoate and its derivatives in various fields.
科学的研究の応用
生体活性分子の合成
2-ブロモ-3-(2-フルオロフェニル)プロパン酸メチル: は、様々な生体活性分子の合成における貴重な中間体です。 その構造は、さらなる化学修飾に適しており、抗ウイルス、抗炎症、抗がん特性を持つ化合物の創製につながる可能性があります 。 特に臭素原子は、良好な脱離基であり、他の求核剤で置換して、多様な生体活性化合物を生成できます。
Safety and Hazards
生化学分析
Cellular Effects
Methyl 2-bromo-3-(2-fluorophenyl)propanoate influences various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways may involve modulation of receptor activity or intracellular signaling cascades . Additionally, changes in gene expression and metabolic flux could result from its interaction with cellular components.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-bromo-3-(2-fluorophenyl)propanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine and fluorine atoms may facilitate binding to specific sites on enzymes or receptors, leading to inhibition or activation of their activity . These interactions can result in downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-bromo-3-(2-fluorophenyl)propanoate may change over time due to its stability and degradation. The compound’s stability in various conditions, such as different pH levels and temperatures, can influence its long-term effects on cellular function . Degradation products may also have distinct biological activities, contributing to the observed temporal effects.
Dosage Effects in Animal Models
The effects of Methyl 2-bromo-3-(2-fluorophenyl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects and dose-response relationships are important considerations in evaluating the compound’s safety and efficacy in animal studies.
Metabolic Pathways
Methyl 2-bromo-3-(2-fluorophenyl)propanoate is involved in metabolic pathways that include interactions with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell . The compound’s metabolism may produce active or inactive metabolites that contribute to its biological effects.
Transport and Distribution
Within cells and tissues, Methyl 2-bromo-3-(2-fluorophenyl)propanoate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution pattern may affect the compound’s activity and function in different tissues.
Subcellular Localization
The subcellular localization of Methyl 2-bromo-3-(2-fluorophenyl)propanoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments . Understanding its localization is crucial for elucidating its mechanism of action.
特性
IUPAC Name |
methyl 2-bromo-3-(2-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXHTOBTEJLBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1467257.png)

